2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a heterocyclic acetamide derivative characterized by a benzofuran-oxazole core linked to an acetamide scaffold substituted with a trifluoromethylphenyl group. The benzofuran moiety (a fused bicyclic structure of benzene and furan) and the 1,2-oxazole ring (a five-membered heterocycle with oxygen and nitrogen) contribute to its planar aromatic system, which is critical for π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O3/c21-20(22,23)13-5-7-14(8-6-13)24-19(26)11-15-10-18(28-25-15)17-9-12-3-1-2-4-16(12)27-17/h1-10H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGBAJKBPCMVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and oxazole intermediates, which are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Benzofuran-Oxazole vs. Benzotriazole-Triazole Cores :
- The benzofuran-oxazole system in the target compound offers a rigid, planar structure ideal for stacking interactions in enzyme binding pockets . In contrast, benzotriazole-containing analogs (e.g., ) introduce additional hydrogen-bonding capacity via the triazole nitrogen atoms, which may enhance affinity for proteases or kinases.
Trifluoromethyl (-CF₃) Substituent: The -CF₃ group in the target compound and improves resistance to oxidative metabolism compared to compounds with methoxy (-OCH₃) or allyl groups .
Thioether vs. Oxazole Linkages :
- Thioether-containing analogs (e.g., ) exhibit greater conformational flexibility, which may improve binding to allosteric sites. However, the oxazole ring in the target compound provides higher metabolic stability due to reduced susceptibility to sulfur oxidation .
Substituent Effects on Solubility :
- Polar groups like -OCH₃ () or benzyloxy () enhance aqueous solubility, whereas -CF₃ and tert-butyl groups () favor lipid membrane interactions. The target compound balances these properties via its heteroaromatic core and -CF₃ substituent.
Biological Activity
The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (CAS Number: 1105244-43-6) is a benzofuran derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 299.27 g/mol. Its structure features a benzofuran moiety linked to an oxazole ring and a trifluoromethyl-substituted phenyl group, which may influence its biological properties.
Antimicrobial Activity
Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 20 µM |
| Compound B | E. coli | 40 µM |
| Compound C | S. aureus | 10 µM |
Note: Values are indicative and may vary based on experimental conditions.
The mechanism of action for this class of compounds often involves interaction with bacterial cell membranes or inhibition of key metabolic pathways. The presence of the oxazole ring is particularly noteworthy as it may facilitate binding to specific enzymes or receptors within microbial cells.
Case Studies
- Study on Antibacterial Efficacy : A study explored the antibacterial efficacy of various benzofuran derivatives, including our compound of interest. It was found that at concentrations above , significant bactericidal activity was observed against MRSA persisters, with reductions in bacterial counts exceeding 3 log values within 8 hours .
- Antibiofilm Properties : Another investigation assessed the antibiofilm properties of related compounds against S. aureus and Enterococcus faecalis. The results indicated that certain derivatives exhibited minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL, showcasing their potential in combating biofilm-associated infections .
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to evaluate the toxicity profile of these compounds. Preliminary studies suggest that some derivatives may exhibit neurotoxicity at higher doses; thus, further investigations are warranted to establish safe dosage levels for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
